molecular formula C18H17FN2O2 B2636249 N-(3-acetamidophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide CAS No. 1091381-91-7

N-(3-acetamidophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide

Cat. No.: B2636249
CAS No.: 1091381-91-7
M. Wt: 312.344
InChI Key: BJQFGDRCCHKSDV-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a synthetic organic compound that belongs to the class of cyclopropane carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves the following steps:

    Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.

    Introduction of the acetamido group: This step involves the acylation of an aniline derivative with acetic anhydride or acetyl chloride.

    Coupling of the fluorophenyl group: This can be done through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative and a halogenated cyclopropane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the acetamido group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions could target the carbonyl group of the carboxamide, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

N-(3-acetamidophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide would depend on its specific biological target. Generally, compounds of this type may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetamidophenyl)-1-phenylcyclopropane-1-carboxamide: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    N-(3-acetamidophenyl)-1-(4-chlorophenyl)cyclopropane-1-carboxamide: Contains a chlorine atom instead of fluorine, potentially leading to different pharmacokinetic properties.

Uniqueness

The presence of the fluorine atom in N-(3-acetamidophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide may enhance its metabolic stability and binding affinity to certain biological targets, making it a unique compound for specific applications.

Properties

IUPAC Name

N-(3-acetamidophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-12(22)20-15-3-2-4-16(11-15)21-17(23)18(9-10-18)13-5-7-14(19)8-6-13/h2-8,11H,9-10H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQFGDRCCHKSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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